

Technical Support Center: Troubleshooting Northern Blot for Small RNA Detection

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Compound of Interest

Compound Name: TP-Trfs

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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Northern blot analysis of small RNAs, such as microRNAs (miRNAs) and short-interfering RNAs (siRNAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Signal Issues

Question: Why am I getting no signal or a very weak signal on my Northern blot?

Answer: This is a common issue with several potential causes. Here's a systematic approach to troubleshooting:

- RNA Integrity and Quantity:
 - Degradation: Small RNAs are susceptible to degradation. Ensure you work in an RNase-free environment. Assess the quality of your total RNA by running a small amount on a denaturing gel; you should see sharp ribosomal RNA (rRNA) and transfer RNA (tRNA) bands.^[1]
 - Low Abundance: The target small RNA may be expressed at very low levels in your sample.^{[2][3]} Consider enriching for small RNAs or increasing the amount of total RNA

loaded on the gel.[4] For low-abundance miRNAs, using 20-60 µg of total RNA may be necessary.[4]

- Probe-Related Issues:
 - Probe Design: For small RNAs, Locked Nucleic Acid (LNA) probes can significantly increase sensitivity compared to traditional DNA probes. Shorter probes (around 15 nt) can also improve the detection of very small RNAs.
 - Labeling Efficiency: If using radiolabeled probes, ensure high specific activity ($>10^8$ cpm/µg). For non-radioactive methods like digoxigenin (DIG) or biotin labeling, verify the labeling reaction's efficiency.
 - Probe Concentration: The optimal probe concentration is crucial. While higher concentrations can increase signal, excessively high levels can lead to high background. Optimization experiments with a range of probe concentrations (e.g., 0.05 nM to 2 nM for DIG-labeled LNA probes) are recommended.
- Transfer and Cross-linking:
 - Inefficient Transfer: Small RNAs can be difficult to transfer efficiently. Verify transfer by staining the gel with ethidium bromide after the transfer to see if the small RNA bands are gone.
 - Suboptimal Cross-linking: Standard UV cross-linking is often inefficient for small RNAs (<40 nt). Chemical cross-linking with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) is highly recommended as it can enhance the signal by up to 50-fold.
- Hybridization and Washing:
 - Incorrect Temperatures: Ensure the hybridization and wash temperatures are optimal for your specific probe (especially for LNA probes which have higher melting temperatures).
 - Insufficient Hybridization Time: Overnight hybridization is generally recommended.

Question: My Northern blot has high background. What can I do to reduce it?

Answer: High background can obscure your signal. Here are the common causes and solutions:

- **Probe Concentration is Too High:** Using an excessive amount of probe is a frequent cause of high background. Titrate your probe to find the optimal concentration that gives a good signal without increasing the background.
- **Inadequate Washing:** Washing steps are critical for removing non-specifically bound probes.
 - Ensure you are using both low and high stringency washes.
 - Perform washes at the correct temperature. For stubborn background, you can try increasing the duration or number of washes.
- **Hybridization Issues:**
 - **Particulates in Hybridization Buffer:** Any particulate matter in the hybridization solution can settle on the membrane and cause speckling. Filter your hybridization buffer if necessary.
 - **Membrane Drying Out:** Never let the membrane dry out during hybridization or washing, as this can cause the probe to bind irreversibly.
- **Membrane Handling:** Improper handling of the membrane can lead to blotches and spots. Always use forceps and wear gloves.
- **Cross-hybridization with rRNA:** Given that rRNA constitutes a large portion of total RNA, probes can sometimes non-specifically bind to these abundant molecules. Using a higher hybridization and wash temperature can help minimize this.

Category 2: Band Appearance

Question: Why are the bands on my Northern blot smeared or smiling?

Answer: Issues with band morphology are often related to the electrophoresis step.

- **Gel Overheating:** Running the gel at too high a voltage can cause it to overheat, leading to "smiling" bands. Run the gel at a lower constant power or voltage. Using an aluminum plate on the back of the gel rig can help distribute heat more evenly.

- **Urea Leaching:** In urea-containing polyacrylamide gels, urea can leach out of the wells. It's important to rinse the wells with running buffer just before loading your samples.
- **RNA Overloading:** Loading too much RNA in a lane can cause band distortion and smearing.
- **Poor Sample Preparation:** Ensure your RNA samples are properly denatured before loading by heating them in a denaturing loading buffer.

Question: I see multiple bands. What do they represent?

Answer: Observing multiple bands can be informative. They could be:

- **Precursor miRNAs:** Northern blotting can detect both the mature miRNA and its precursor forms (pre-miRNAs), which will appear as higher molecular weight bands.
- **Isoforms:** Small RNAs can have isoforms of slightly different lengths, which may be resolved on a high-resolution gel.
- **Cross-hybridization:** Your probe might be similar enough in sequence to other small RNAs to cross-hybridize, leading to additional bands. Consider redesigning your probe for higher specificity.

Category 3: Experimental Procedure

Question: How can I confirm that my RNA has transferred from the gel to the membrane?

Answer: It's crucial to verify the efficiency of the transfer step.

- **Post-Transfer Staining:** After the transfer, stain the gel with a nucleic acid stain like ethidium bromide. If the transfer was successful, you should see little to no RNA remaining in the gel.
- **Staining the Membrane:** While not as common for small RNAs, some protocols involve staining the membrane to visualize the transferred RNA.
- **Loading Control:** Probing for a ubiquitously expressed small RNA, like U6 snRNA, can serve as a loading control and confirm that the overall process, including transfer, was successful.

Quantitative Data Summary

Table 1: Recommended Probe Concentrations for Small RNA Northern Blots

Probe Type	Labeling Method	Recommended Concentration Range	Reference
LNA-modified Oligonucleotide	DIG	0.05 nM - 2.0 nM	
DNA Oligonucleotide	Biotin	~100 ng/mL	
DNA/2'OMe-RNA Oligonucleotide	HCR (non-radioactive)	5 nM	

Table 2: Comparison of Cross-linking Methods for Small RNA

Method	Description	Advantages	Disadvantages	Reference
UV Cross-linking	Exposure to shortwave UV light (254 nm) to form covalent bonds between RNA and the membrane.	Fast.	Inefficient for small RNAs (<40 nt).	
EDC Cross-linking	Chemical cross-linking using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to covalently link the 5' phosphate of the RNA to the membrane.	Up to 50-fold increase in sensitivity for small RNAs.	Takes longer than UV cross-linking (1-2 hours).	

Experimental Protocols

Protocol 1: EDC-Mediated Chemical Cross-linking

This protocol is adapted from established methods to enhance the retention of small RNAs on the membrane.

- **Prepare EDC Solution:** Immediately before use, prepare the EDC solution. For one membrane, dissolve 0.466 g of EDC in 15 mL of 1x 1-methylimidazole buffer, pH 8.0.
- **Post-Transfer:** After transferring the RNA from the gel to a positively charged nylon membrane, disassemble the transfer stack.
- **Saturate Whatman Paper:** Place a piece of Whatman 3MM paper (cut to the size of the membrane) in a clean container. Pour the freshly prepared EDC solution onto the paper to saturate it completely.
- **Create Sandwich:** Place the membrane with the RNA side facing down onto the saturated Whatman paper.
- **Incubation:** Wrap the membrane/paper sandwich in plastic wrap to prevent it from drying out and incubate at 60°C for 1-2 hours.
- **Washing:** After incubation, briefly rinse the membrane in distilled water to remove residual EDC. The membrane is now ready for pre-hybridization.

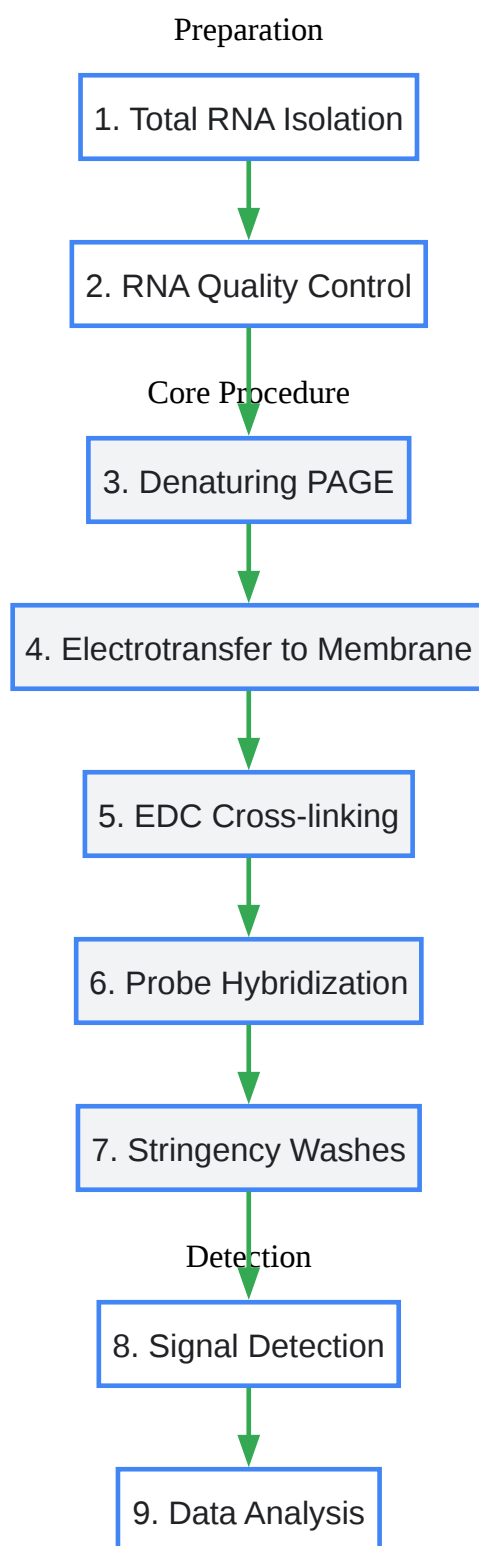
Protocol 2: Probe Labeling with ^{32}P

This is a standard protocol for 5' end-labeling of an oligonucleotide probe.

- **Set up the Reaction:** In a microfuge tube, combine the following:
 - 1 μL 10 μM DNA oligonucleotide probe (~20 pmol)
 - 1 μL 10x T4 Polynucleotide Kinase (PNK) Buffer
 - ~1.5 μL [$\gamma\text{-}^{32}\text{P}$]ATP
 - 6.5 μL Nuclease-free water

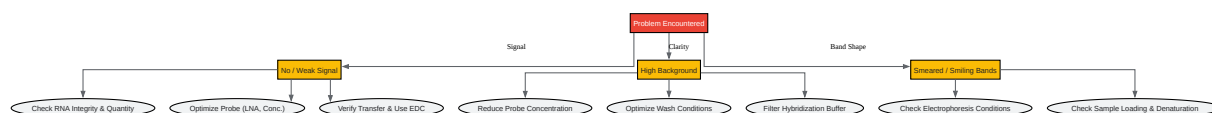
- 1 μ L T4 Polynucleotide Kinase (10 U/ μ L)
- Incubation: Incubate the reaction at 37°C for 1 hour.
- Purification: Purify the labeled probe from unincorporated nucleotides using a spin column (e.g., a G-25 column) according to the manufacturer's instructions.
- Quantification: Measure the radioactivity of the purified probe using a scintillation counter to determine the specific activity.

Visualizations



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Caption: Workflow for small RNA Northern blot analysis.



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Caption: Troubleshooting decision tree for Northern blotting.

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